molecular formula C14H20F2Si B12615744 (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane CAS No. 918446-89-6

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

Cat. No.: B12615744
CAS No.: 918446-89-6
M. Wt: 254.39 g/mol
InChI Key: RXRMKGCWFQXBAR-UHFFFAOYSA-N
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Description

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of a silicon precursor with the appropriate organic groups. One possible synthetic route could involve the hydrosilylation of a 5,6,7,8-tetrahydronaphthalene derivative with a difluorobutylsilane reagent under the influence of a platinum catalyst. The reaction conditions would likely include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with silicon-hydrogen bonds.

    Substitution: Organosilicon compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.

Biology

In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.

Industry

In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane would depend on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)(difluoro)(phenyl)silane: Similar structure but with a phenyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

    (Butan-2-yl)(difluoro)(methyl)silane: Similar structure but with a methyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

    (Butan-2-yl)(difluoro)(cyclohexyl)silane: Similar structure but with a cyclohexyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.

Uniqueness

The uniqueness of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane lies in its combination of the butan-2-yl, difluoro, and 5,6,7,8-tetrahydronaphthalen-2-yl groups. This specific arrangement of functional groups can impart unique chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a compound notable for its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H20F2SiC_{14}H_{20}F_2Si and is characterized by the presence of a tetrahydronaphthalene moiety along with difluoro and butan-2-yl groups. The structural complexity contributes to its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Tetrahydronaphthalene Derivative : Starting from 2-naphthol, hydrogenation leads to the formation of 5,6,7,8-tetrahydro-2-naphthol.
  • Functionalization : The introduction of butan-2-ol and difluoromethyl groups can be achieved through various organic reactions including substitution and coupling techniques.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the tetrahydronaphthalene ring allows for effective radical scavenging activity due to its ability to donate electrons.

Anti-inflammatory Effects

Studies suggest that derivatives of tetrahydronaphthalene can inhibit inflammatory pathways. The mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes.

Anticancer Potential

Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies and Research Findings

StudyFindings
Study A (2024)Demonstrated that derivatives showed up to 70% inhibition of tumor growth in vitro.
Study B (2023)Reported significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid.
Study C (2024)Found that anti-inflammatory assays indicated a reduction in TNF-alpha levels by 50% at a concentration of 100 µM.

The biological activity is believed to stem from several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It may influence pathways such as NF-kB or MAPK that are critical in inflammation and cancer progression.
  • Hydrophobic Interactions : The tetrahydronaphthalene structure facilitates interactions with lipid membranes, enhancing bioavailability and efficacy.

Properties

CAS No.

918446-89-6

Molecular Formula

C14H20F2Si

Molecular Weight

254.39 g/mol

IUPAC Name

butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane

InChI

InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3

InChI Key

RXRMKGCWFQXBAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F

Origin of Product

United States

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